Cas no 81-88-9 (Rhodamine B)

Rhodamine B 化学的及び物理的性質
名前と識別子
-
- Rhodamine B
- Basic Violet 10
- C.I. 45170
- Tetraethylrhodamine
- Rhodamine B solution
- rhodamine B for microscopy
- rhodamine B (laser dye)
- C.I. Basic Violet 10
- Basic Violet 10 (C.I.)
- 9-(2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride
- Rhodamine B [Ion association reagent for photometric and fluorimetric analysis]
- RHODAMINE B EX
- RhodamineB,pure100GR
- RhodamineB,pure500GR
- AKA213
- AKA214
- Brilliant Pink B
- C.I Basic viole
- c.i.749
- D and C Red No. 19
- N,N,N′,N′-Tetraethyl-2-(6-aMino-3-iMino-3H-xanthen-9-yl)benzoic acid
- Pilot578
- redno213
- RhodaMine 610
- Rhodamine B, ozone friendly ready to use spray for TLC
- RhodaMine B, pure
- rhodamine blue
- rhodamine hydrochloride
- Rhodamine O
- Tetraethyl rhodaMine
- Basic Violet 10
- Rhodamine B(1+)
- Rhodamine B cation
- C.I. Pigment Violet 1
- Rhodamine
- Rhodamine B monocation
- D and C Red 19
- Basazol Red 71P
- Cerise Toner X 1127
- 9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium
- N-[9-(2-carboxyphenyl)-6-(diethylamino)-3H-xanthen-3-ylidene]-N-ethylethanaminium
- Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-
- NSC41837
- Rhodamine C
- Rhodamine B parent
- Pilot 578
- Xanthylium, 9-(2-carboxyphen
- [9-(o-Carboxyphenyl)-6-(diethylamino)-3H-xanthen-3-ylidene]diethylammonium chloride (6CI, 7CI)
- Ammonium, [9-(o-carboxyphenyl)-6-(diethylamino)-3H-xanthen-3-ylidene]diethyl-, chloride (8CI)
- Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, chloride (9CI)
- 11411 Red
- ADC Rhodamine B
- Aizen Rhodamine B
- Aizen Rhodamine BH
- Aizen Rhodamine BHC
- Akiriku Rhodamine B
- Amezin Rhodamine B Liquid
- Basazol Red 71L
- Basic Rose Extract
- Basic Rose Red
- Basonyl Red 540
- Basonyl Red 545
- Basonyl Red 545FL
- C.I. Food Red 15
- Calcozine Red BX
- Calcozine Rhodamine BXP
- Chromatint Rhodamine B
- D&C Red 19
- D&C Red No. 19
- Diabasic Rhodamine B
- Edicol Supra Rose B
- Edicol Supra Rose BS
- Eriosin Rhodamine B
- FD And C Red No. 19
- Flexo Red 540
- GRM 980
- Hexacol Rhodamine B Extra
- Ikada Rhodamine B
- Japan Red 213
- Japan Red No. 213
- LC 6100
- Mitsui Rhodamine BX
- OP 312
- Red No. 213
- RHB
- Rheonine B
- Rhodamine 610 chloride
- Rhodamine B 500
- Rhodamine B 500 hydrochloride
-
- MDL: MFCD00011931
- インチ: 1S/C28H30N2O3.ClH/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;/h9-18H,5-8H2,1-4H3;1H
- InChIKey: PYWVYCXTNDRMGF-UHFFFAOYSA-N
- ほほえんだ: [Cl-].O=C(C1C(C2=C3C(C=C(N(CC)CC)C=C3)=[O+]C3C2=CC=C(N(CC)CC)C=3)=CC=CC=1)O
- BRN: 4119648
計算された属性
- せいみつぶんしりょう: 478.202321g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 回転可能化学結合数: 7
- どういたいしつりょう: 478.202321g/mol
- 単一同位体質量: 478.202321g/mol
- 水素結合トポロジー分子極性表面積: 52.8Ų
- 重原子数: 34
- 複雑さ: 811
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 2
- ひょうめんでんか: 0
- ・化学結合立体中心数の決定: 0
- 互変異性体の数: 何もない
- ぶんしりょう: 479.0
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 緑色結晶または赤紫色粉末
- 密度みつど: 0.79 g/mL at 20 °C
- ゆうかいてん: 210-211 (dec.) (lit.)
- フラッシュポイント: 華氏温度:53.6°f
摂氏度:12°c - 屈折率: 1.6500 (estimate)
- PH値: 3-4 (10g/l, H2O, 20℃)
- ようかいど: H2O: soluble1mg/mL
- すいようせい: 解体
- あんていせい: Stable. Incompatible with strong oxidizing agents.
- PSA: 56.69000
- LogP: 2.56500
- いろしすう: 45170
- ようかいせい: 水とエタノールに溶解し、アセトン、クロロホルム、塩酸、水酸化ナトリウム溶液に微溶解する
- かんど: 湿度に敏感である
- 濃度: 0.2% in isopropanol
- マーカー: 8183
Rhodamine B セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H225,H319,H336
- 警告文: P210,P305+P351+P338,P280
- 危険物輸送番号:UN 1219 3/PG 2
- WGKドイツ:2
- 危険カテゴリコード: 22-41-52/53
- セキュリティの説明: S7-S16-S24/25-S26-S36/37/39-S39
- RTECS番号:BP3675000
-
危険物標識:
- TSCA:Yes
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- 危険レベル:9
- リスク用語:R22; R41; R68
- どくせい:LD50 i.v. in rats: 89.5 mg/kg (Webb)
- 包装グループ:Ⅲ
Rhodamine B 税関データ
- 税関コード:32041300
- 税関データ:
中国税関コード:
2922299090概要:
2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Rhodamine B 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R817228-1g |
Rhodamine B |
81-88-9 | ≥99.0%(HPLC) | 1g |
¥106.00 | 2022-09-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R817228-25g |
Rhodamine B |
81-88-9 | ≥99.0%(HPLC) | 25g |
¥836.00 | 2022-09-28 | |
Ambeed | A951578-25g |
9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride |
81-88-9 | 97% | 25g |
$19.0 | 2025-02-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R98640-100g |
Rhodamine B |
81-88-9 | 100g |
¥89.0 | 2021-09-08 | ||
ChemScence | CS-7637-1g |
Rhodamine B |
81-88-9 | 98.03% | 1g |
$96.0 | 2022-04-26 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006869-5g |
Rhodamine B |
81-88-9 | 99% | 5g |
¥248 | 2023-09-07 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R097432-500g |
Rhodamine B |
81-88-9 | 500g |
¥267 | 2023-09-07 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A5102-1G |
Rhodamine B [Ion association reagent for photometric and fluorimetric analysis] |
81-88-9 | >98.0%(T) | 1g |
¥480.00 | 2024-04-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7975-1 g |
Rhodamine\xa0B |
81-88-9 | 97.93% | 1g |
¥753.00 | 2022-02-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R817226-500g |
Rhodamine B |
81-88-9 | AR | 500g |
¥259.00 | 2022-09-28 |
Rhodamine B 合成方法
ごうせいかいろ 1
2.1 Reagents: Boron trichloride Solvents: Dichloromethane , Tetrahydrofuran ; -78 °C; -78 °C → rt; 75 min, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
3.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; rt → 90 °C; 1 h, 90 °C
4.1 20 h, 200 °C
5.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C
5.2 30 min, 0 °C; 0 °C → rt; 48 h, rt; rt → 0 °C
5.3 Solvents: Methanol ; 0 °C
5.4 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 10 min, acidified, rt
5.5 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; rt
ごうせいかいろ 2
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
2.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; rt → 90 °C; 1 h, 90 °C
3.1 20 h, 200 °C
4.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C
4.2 30 min, 0 °C; 0 °C → rt; 48 h, rt; rt → 0 °C
4.3 Solvents: Methanol ; 0 °C
4.4 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 10 min, acidified, rt
4.5 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; rt
ごうせいかいろ 3
1.2 Solvents: Tetrahydrofuran ; -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt
2.1 Reagents: Sodium bicarbonate , Sodium chloride , Sodium hypochlorite , Potassium bromide Catalysts: Tempo Solvents: Dichloromethane , Water ; 1 h, rt
3.1 Reagents: Boron trichloride Solvents: Dichloromethane , Tetrahydrofuran ; -78 °C; -78 °C → rt; 75 min, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
4.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; rt → 90 °C; 1 h, 90 °C
5.1 20 h, 200 °C
6.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C
6.2 30 min, 0 °C; 0 °C → rt; 48 h, rt; rt → 0 °C
6.3 Solvents: Methanol ; 0 °C
6.4 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 10 min, acidified, rt
6.5 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; rt
ごうせいかいろ 4
ごうせいかいろ 5
2.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C
2.2 30 min, 0 °C; 0 °C → rt; 48 h, rt; rt → 0 °C
2.3 Solvents: Methanol ; 0 °C
2.4 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 10 min, acidified, rt
2.5 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; rt
ごうせいかいろ 6
2.1 20 h, 200 °C
3.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C
3.2 30 min, 0 °C; 0 °C → rt; 48 h, rt; rt → 0 °C
3.3 Solvents: Methanol ; 0 °C
3.4 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 10 min, acidified, rt
3.5 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; rt
ごうせいかいろ 7
1.2 30 min, 0 °C; 0 °C → rt; 48 h, rt; rt → 0 °C
1.3 Solvents: Methanol ; 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 10 min, acidified, rt
1.5 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; rt
Rhodamine B Raw materials
- 9H-Xanthen-9-one, 3,6-bis(diethylamino)-
- o-Iodobenzoic acid
- 9H-Xanthen-9-one, 3,6-difluoro-
- 4-Fluoro-2-methoxybenzaldehyde
- Rhodamine B
- (2,4-difluorophenyl)(4-fluoro-2-methoxyphenyl)methanone
- Benzenemethanol, 2,4-difluoro-α-(4-fluoro-2-methoxyphenyl)-
- 1-Bromo-2,4-difluorobenzene
Rhodamine B Preparation Products
Rhodamine B サプライヤー
Rhodamine B 関連文献
-
1. Titanate and titania nanostructured materials for environmental and energy applications: a reviewYanyan Zhang,Zhelong Jiang,Jianying Huang,Linda Y. Lim,Wenlong Li,Jiyang Deng,Dangguo Gong,Yuxin Tang,Yuekun Lai,Zhong Chen RSC Adv. 2015 5 79479
-
Jingtao Bi,Xin Huang,Jingkang Wang,Qingqing Tao,Ting Wang,Hongxun Hao J. Mater. Chem. A 2020 8 14415
-
3. Degradation of RhB by a sono-Fenton-like process with an iron-foam in the presence of oxalic acidGuangming Li,Shan Qiu,Fang Ma,Yawan Ji,Xiaofeng Jiang Anal. Methods 2018 10 3976
-
Toshiko Nasu,Hirotsugu Minami Analyst 1989 114 955
-
Yu-Fang Ye,Ying Zhu,Na Lu,Xin Wang,Zhi Su RSC Adv. 2021 11 5096
-
Xia Li,Long Xie,Xuan Yang,Xiaojuan Nie RSC Adv. 2018 8 40321
-
Joji Tanaka,Alexander Evans,Pratik Gurnani,Andrew Kerr,Paul Wilson Polym. Chem. 2020 11 2519
-
Priscila M. Lalli,Gustavo B. Sanvido,Jerusa S. Garcia,Renato Haddad,Ricardo G. Cosso,Denison R. J. Maia,Jorge J. Zacca,Adriano O. Maldaner,Marcos N. Eberlin Analyst 2010 135 745
-
Maria Balcerzak Analyst 1988 113 129
-
L. T. Gibson Chem. Soc. Rev. 2014 43 5173
関連分類
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Benzopyrans Dibenzopyrans
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Benzopyrans 1-benzopyrans Dibenzopyrans
- Material Chemicals Colorants and Pigments Dyes
- Material Chemicals Colorants and Pigments
Rhodamine Bに関する追加情報
Introduction to Rhodamine B (CAS No. 81-88-9)
Rhodamine B, a compound with the chemical formula C20H12N2O3, is a prominent fluorescent dye widely recognized for its applications in various scientific and industrial fields. This organic compound, identified by its unique CAS number 81-88-9, is celebrated for its vivid red-orange fluorescence and has become an indispensable tool in research and development.
The molecular structure of Rhodamine B consists of a xanthene core, which is a type of heterocyclic organic compound. This core structure is responsible for the compound's exceptional photophysical properties, making it highly suitable for use in dye-sensitized solar cells, biological staining, and as a fluorescent marker in cellular imaging. The xanthene core is further functionalized with amine and carbonyl groups, which contribute to its solubility in polar solvents and its ability to form stable complexes with metal ions.
In recent years, Rhodamine B has garnered significant attention in the field of bioimaging due to its high quantum yield and excellent photostability. Researchers have leveraged these properties to develop advanced techniques for tracking biological processes at the cellular level. For instance, Rhodamine B has been employed as a fluorescent probe to study the dynamics of intracellular calcium ions, providing invaluable insights into cellular signaling pathways. The compound's ability to emit light in the visible spectrum makes it particularly useful for fluorescence microscopy, where it can be easily detected using standard optical microscopes.
Beyond its applications in bioimaging, Rhodamine B has found utility in environmental monitoring and analytical chemistry. Its strong fluorescence allows for the detection of trace amounts of pollutants in water and soil samples. Techniques such as fluorescence quenching assays have been developed using Rhodamine B to quantify the presence of heavy metals and other contaminants. This has made it a valuable tool for environmental scientists working to assess and mitigate pollution levels.
The synthesis of Rhodamine B involves a series of complex organic reactions, including condensation, cyclization, and functional group transformations. The process typically starts with the reaction of 2-aminoanthracene with phthalic anhydride, followed by methylation and oxidation steps to introduce the necessary substituents. The synthesis route has been optimized over the years to improve yield and purity, making Rhodamine B more accessible for industrial applications.
One of the most intriguing aspects of Rhodamine B is its ability to form stable complexes with various metal ions. These complexes exhibit different spectroscopic properties compared to the free dye molecule, which has led to their use in catalysis and material science. For example, Rhodamine B complexes with transition metals like copper and zinc have been investigated for their potential as catalysts in organic transformations. The unique electronic interactions within these complexes can lead to enhanced catalytic activity and selectivity.
The applications of Rhodamine B extend into the realm of optoelectronics, where it is being explored as a component in organic light-emitting diodes (OLEDs). Its high fluorescence efficiency and color purity make it an attractive candidate for use in display technologies. Researchers are investigating ways to integrate Rhodamine B into OLED architectures to improve brightness and energy efficiency, potentially leading to advancements in next-generation display screens.
In conclusion, Rhodamine B (CAS No. 81-88-9) is a versatile fluorescent dye with a wide range of applications across multiple scientific disciplines. Its unique photophysical properties have made it an essential tool in bioimaging, environmental monitoring, analytical chemistry, catalysis, and optoelectronics. As research continues to uncover new uses for this compound, its importance in both academic research and industrial applications is likely to grow even further.
81-88-9 (Rhodamine B) 関連製品
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- 548-62-9(Crystal Violet)
- 194785-18-7(6-ROX)
- 216699-35-3(5-ROX)
- 9002-86-2(Polyvinyl chloride)
- 407581-83-3(1,4-Dichloro 6-carboxytetramethylrhodamine)
- 114616-32-9(5(6)-Carboxy-X-rhodamine N-Succinimidyl Ester)
- 24307-26-4(Mepiquat chloride)
- 150408-83-6(NHS-5(6)Carboxyrhodamine (Mixture of 2 Isomers))
- 91809-66-4(5-Tamra)

